Piperitol

説明

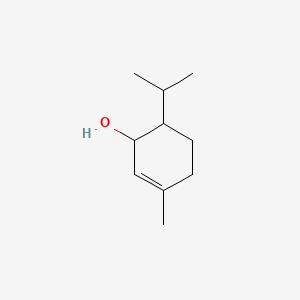

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-[(3S,3aR,6S,6aR)-3-(1,3-benzodioxol-5-yl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-22-17-6-11(2-4-15(17)21)19-13-8-24-20(14(13)9-23-19)12-3-5-16-18(7-12)26-10-25-16/h2-7,13-14,19-21H,8-10H2,1H3/t13-,14-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIRCRCPHNUJAS-AFHBHXEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC5=C(C=C4)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52151-92-5 | |

| Record name | Sesamin monocatechol 3-methylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052151925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SESAMIN MONOCATECHOL 3-METHYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLA6B4LBF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for P Menth 1 En 3 Ol and Its Derivatives

Chemical Synthesis Approaches for p-Menth-1-en-3-ol

Chemical synthesis provides versatile routes to p-menthane (B155814) structures through various reactions, including condensation with Grignard reagents and chemoenzymatic strategies.

Condensation Reactions Utilizing Grignard Reagents for p-Menthan-3-ol and p-Menth-4(8)-en-3-ol Derivatives

The addition of saturated Grignard reagents to menthone and pulegone (B1678340) leads to the formation of p-menthan-3-ol and p-menth-4(8)-en-3-ol derivatives, respectively. researchgate.net The structure of the alkyl magnesium halide influences the stereoselectivity of the condensation reaction. researchgate.net The stereochemistry of the resulting monoterpenic alcohols is typically determined using infrared and NMR spectral analysis. researchgate.net Grignard reagents, represented as R-Mg-X, are prepared by reacting activated magnesium with organic halides in solvents like diethyl ether or tetrahydrofuran (B95107) under anhydrous conditions. adichemistry.com These reagents are potent nucleophiles that react with electrophilic centers in compounds like aldehydes and ketones. adichemistry.com The high reactivity of allylmagnesium reagents, for instance, allows them to add to even hindered ketones. nih.gov

Chemoenzymatic Synthetic Pathways for p-Menth-1-en-9-ol (B100243) Isomers from Limonene (B3431351)

A preparative-scale synthesis of the four isomers of p-menth-1-en-9-ol has been developed using chemoenzymatic processes. cnr.it These synthetic routes begin with the enantiomeric forms of limonene. cnr.itresearchgate.net The process involves converting limonene into p-mentha-1,8-dien-9-al isomers. cnr.it Subsequent reduction of these aldehydes, mediated by baker's yeast, yields specific isomers of p-menth-1-en-9-ol with high enantioselectivity. cnr.it Chemical reduction can also be employed, followed by resolution using enzymes like porcine pancreas lipase (B570770) (PPL) and fractional crystallization to obtain enantiomerically and diastereoisomerically pure alcohols. cnr.it

Advanced Organic Synthesis Techniques for p-Menthane Skeleton Elaboration

Advanced organic synthesis offers sophisticated methods for elaborating the p-menthane skeleton. For example, a novel skeletal rearrangement in the Ritter reaction has been utilized to generate p-menthane diamides from turpentine. researchgate.net This reaction's mechanism is thought to be based on thermodynamic analysis. researchgate.net Asymmetric synthesis is another powerful tool, as demonstrated by the synthesis of both enantiomers of trans-p-menth-3-ene-1,2,8-triol using Sharpless asymmetric dihydroxylation as a key step. tandfonline.com Furthermore, p-menthane-3-carboxaldehyde can serve as an efficient chiral auxiliary for creating chiral quaternary carbons with high enantiomeric purity. researchgate.net

Biosynthetic Pathways and Enzymatic Transformations Leading to p-Menth-1-en-3-ol

Microorganisms and their enzymatic systems play a crucial role in the biotransformation of monoterpenes, offering environmentally friendly routes to valuable compounds. researchgate.net

Biotransformation of Menthol (B31143) by Microorganisms (e.g., Chlorella vulgaris, Penicillium sp., Aspergillus niger) Yielding cis-p-Menth-1-en-3-ol

The biotransformation of menthol by various microorganisms can yield a range of products, including cis-p-menth-1-en-3-ol. The microalga Chlorella vulgaris has been shown to convert menthol into cis-p-menth-1-en-3-ol, dihydroterpineol (B150745), and isomenthol. researchgate.net The relative yields of these products vary with the incubation time; a 120-hour period was found to be optimal for producing cis-p-menth-1-en-3-ol (46.0%) and dihydroterpineol (49.2%). researchgate.netresearchgate.net

Fungi of the Penicillium genus also metabolize menthol. Sporulated surface cultures of Penicillium sp. have been used to transform menthol, yielding products such as limonene, p-cymene, and gamma-terpinene. researchgate.neticm.edu.pl Another fungus, Aspergillus niger, when used in the biotransformation of menthol, primarily produces cis-p-menthan-7-ol. icm.edu.plscispace.com

The table below summarizes the biotransformation of menthol by different microorganisms and the major products obtained.

| Microorganism | Substrate | Major Products | Incubation Time (hours) | Yield (%) |

| Chlorella vulgaris | Menthol | cis-p-Menth-1-en-3-ol | 120 | 46.0 |

| Dihydroterpineol | 120 | 49.2 | ||

| Isomenthol | 92 | 92.3 | ||

| Penicillium sp. | Menthol | α-Pinene | - | 18.0 |

| Sabinene | - | 11.6 | ||

| trans-p-Menthan-1-ol | - | 10.6 | ||

| Aspergillus niger | Menthol | cis-p-Menthan-7-ol | - | - |

Data compiled from multiple sources. researchgate.netresearchgate.neticm.edu.pl

Enzymatic Systems of Bacteria, Fungi, and Insects in Monoterpene Transformations

The enzymatic systems of bacteria, fungi, and insects are capable of a wide array of monoterpene transformations. nih.govmdpi.com These biotransformations are of significant interest as they can produce high-purity compounds that are difficult or expensive to obtain through traditional chemical synthesis. researchgate.net

Bacteria, such as Pseudomonas putida, can convert (R)-(+)-limonene to (R)-(+)-perillic acid through a three-stage oxidation process involving monooxygenase, alcohol dehydrogenase, and aldehyde dehydrogenase. nih.gov Fungi, including species of Aspergillus, Penicillium, and Fusarium, can detoxify limonene through oxygenation at various carbon positions. asm.org

Insects and their associated microorganisms also play a role in monoterpene metabolism. biorxiv.org For instance, the larvae of Spodoptera litura can convert limonene enantiomers into corresponding limonene-8,9-diols and perillic acid. mdpi.com This dihydroxylation of the 8,9 double bond is a unique transformation observed in insects. mdpi.com Symbiotic fungi associated with bark beetles can metabolize host tree monoterpenes into oxygenated derivatives, which may help the beetles locate suitable breeding sites. biorxiv.org These enzymatic reactions often involve cytochrome P450 monooxygenases. asm.org

Optimization of Biotransformation Conditions for Enhanced Yields of p-Menth-1-en-3-ol Isomers

The biotransformation of readily available monoterpenes, such as limonene, into more functionalized p-menthane derivatives like p-Menth-1-en-3-ol is a field of significant interest. The efficiency and selectivity of these microbial or enzymatic conversions are highly dependent on the optimization of various reaction parameters. The structure of the substrate molecule itself has a profound influence on the site of hydroxylation by microorganisms. researchgate.net Biotransformations of limonene isomers using various microorganisms, including filamentous fungi, can yield a range of products, and optimizing conditions is crucial to steer the reaction toward the desired isomer. nih.gov

Key parameters that are typically optimized include pH, temperature, substrate concentration, biocatalyst concentration, agitation speed, and the composition of the reaction medium. nih.govresearchgate.net For instance, in the biotransformation of R-(+)-limonene to α-terpineol by a Sphingobium sp. strain, it was found that an aqueous:organic phase ratio of 1:3 (v/v) led to a higher product concentration, while a 1:1 ratio maximized the total production and yield relative to the biomass. researchgate.net The optimal conditions for α-terpineol production were identified as a pH of 7.0, a temperature of 28°C, and an agitation of 200 rpm. researchgate.net Similarly, studies on the enzymatic hydroxylation of terpinen-4-ol, a p-menthane isomer, showed peak activity at a pH of 7.0 and temperatures between 25–30°C, with a sharp decline in activity above 40°C. koreascience.kr These findings underscore that careful control over biotransformation conditions is essential for maximizing the yield of specific p-menthane alcohol isomers.

Table 1: Examples of Optimized Biotransformation Parameters for p-Menthane Derivatives

| Substrate | Product | Microorganism/Enzyme | Optimal pH | Optimal Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| R-(+)-Limonene | α-Terpineol | Sphingobium sp. | 7.0 | 28 | Optimal limonene concentration found to be 350 g/L of organic phase. researchgate.net | researchgate.net |

| Terpinen-4-ol | 1,4-dihydroxy-p-menth-2-ene | CYP102A1 Mutants | 7.0 | 25-30 | Enzyme activity decreased sharply from 40°C. koreascience.kr | koreascience.kr |

| (R)-(+)-Limonene | Limonene-1,2-diol | Colletotrichum nymphaeae | Not Specified | Not Specified | Oxygenation of the medium was found to be critical for the biotransformation. nih.gov | nih.gov |

Asymmetric Synthesis and Chiral Resolution of p-Menth-1-en-3-ol and Related Compounds

The synthesis of enantiomerically pure p-menthane derivatives is critical for applications where biological activity is stereospecific. Methodologies for achieving this include both the resolution of racemic mixtures and direct asymmetric synthesis.

Lipase-Catalyzed Kinetic Resolution of p-Menthan-3-ol Monoterpenes

Enzymatic kinetic resolution (EKR) is a widely used and powerful method for separating enantiomers of racemic alcohols, including p-menthan-3-ol isomers. researchgate.netmdpi.com This technique relies on the differential reaction rates of two enantiomers with an enzyme, typically a lipase, in an acylation or hydrolysis reaction. mdpi.com The lipase-mediated kinetic acetylation of racemic p-menthan-3-ols is a well-documented approach to obtaining enantioenriched alcohols. researchgate.netkisti.re.kr

The success of the resolution is highly dependent on both the specific structural features of the p-menthan-3-ol substrate and the choice of lipase. researchgate.net Various lipases, such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (lipase PS), Aspergillus oryzae (AoC), and Thermomyces lanuginosus (TLL), have been employed. researchgate.netutupub.fi The enantioselectivity of the process is often quantified by the enantiomeric ratio (E value). For example, in the resolution of menthol, TLL and RML (Rhizomucor miehei lipase) showed high E values of 155 and 125, respectively. researchgate.net The process typically involves irreversible acylation using vinyl esters as acyl donors in an organic solvent, which simplifies work-up and allows for the recovery of the enzyme. mdpi.com

Table 2: Enantioselectivity of Various Lipases in the Resolution of Menthol

| Lipase | Source Organism | Enantiomeric Ratio (E value) | Reference |

|---|---|---|---|

| AoC | Aspergillus oryzae | 27.8 | researchgate.net |

| HiC | Not Specified in Source | 16.5 | researchgate.net |

| TLL | Thermomyces lanuginosus | 155 | researchgate.net |

| RML | Rhizomucor miehei | 125 | researchgate.net |

Enantioenrichment Strategies for p-Menth-1-en-3-ol Stereoisomers

Beyond the initial separation via kinetic resolution, further enantioenrichment is often necessary to achieve high optical purity. One of the primary strategies is the lipase-catalyzed kinetic resolution itself, which yields both an enantioenriched unreacted alcohol and an enantioenriched ester product. researchgate.net

Another crucial technique for enhancing enantiomeric purity is recrystallization. tandfonline.comtandfonline.com This method is particularly effective when the initial enantiomeric excess (ee) obtained from a synthetic step is moderate. For instance, in the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, where initial asymmetric dihydroxylation yielded products with unsatisfactory enantioselectivities (e.g., 55% ee), subsequent recrystallization successfully enriched the final product to high enantiomeric purity (97.7% ee). tandfonline.comtandfonline.com A combined chemoenzymatic approach, which involves lipase-mediated resolution followed by the fractional crystallization of the resulting derivatives, has also proven effective for obtaining both enantio- and diastereomerically pure p-menth-1-en-9-ol isomers. cnr.it

Asymmetric Dihydroxylation as a Key Step in p-Menthane Monoterpene Synthesis

Sharpless Asymmetric Dihydroxylation (AD) is a cornerstone of modern asymmetric synthesis, providing a reliable method for converting alkenes into chiral vicinal diols with high enantioselectivity. tandfonline.commdpi.comencyclopedia.pub This reaction has been employed as a key step in the asymmetric synthesis of various p-menthane monoterpenes. tandfonline.comnih.govresearchgate.net The methodology utilizes a catalytic amount of osmium tetroxide in the presence of a chiral cinchona alkaloid ligand, with reagents commercially available as "AD-mix-α" and "AD-mix-β". mdpi.comencyclopedia.pub

A notable study on the synthesis of trans-p-menth-3-ene-1,2,8-triol demonstrated the power of this method. tandfonline.comtandfonline.com The synthesis was approached via two different routes, starting from either a diene or an allylic alcohol. tandfonline.com Interestingly, the study revealed an unexpected reversal of enantiofacial selectivity; the stereochemical outcome was dependent on both the substrate and the AD-mix reagent used. tandfonline.comnih.govresearchgate.net For example, using an allylic alcohol substrate, AD-mix-α afforded the corresponding diol in 76% yield and 55% ee, while AD-mix-β gave a 91% yield and 59% ee. tandfonline.com This highlights the subtle and powerful control exerted by the chiral ligand in dictating the stereochemistry of the p-menthane product.

Table 3: Results of Sharpless Asymmetric Dihydroxylation in the Synthesis of p-Menthane Derivatives

| Route | Substrate | AD-mix Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| A | Diene 5 | AD-mix-α | 40 | 34 | tandfonline.comtandfonline.com |

| A | Diene 5 | AD-mix-β | Not Specified | 1.2 | tandfonline.com |

| B | Alcohol 6 | AD-mix-α | 76 (two steps) | 55 | tandfonline.com |

| B | Alcohol 6 | AD-mix-β | 91 (two steps) | 59 | tandfonline.com |

Synthesis of p-Menth-1-en-3-ol Derivatives for Biological Evaluation

The p-menthane scaffold serves as a valuable template for creating new molecules with potential biological activities. The synthesis of derivatives allows for the systematic investigation of structure-activity relationships.

Stereoselective Synthesis of 3-Alkyl-p-menthan-3-ol Derivatives

The synthesis of 3-alkyl-p-menthan-3-ol derivatives has been pursued to evaluate their potential physiological properties, such as cooling effects. researchgate.net A common and effective method for creating these tertiary alcohols is the addition of organometallic reagents, particularly Grignard reagents, to p-menthane ketones like menthone and pulegone. researchgate.net This reaction allows for the introduction of a wide variety of alkyl groups at the C-3 position.

The stereoselectivity of the addition is a key consideration and has been found to be influenced by the structure of the alkyl magnesium halide used. researchgate.net By carefully selecting the starting ketone and the Grignard reagent, chemists can control the stereochemical outcome of the reaction to produce specific diastereomers. In one study, 29 different 3-alkyl-p-menthan-3-ol derivatives were synthesized to systematically investigate the influence of the chemical structure on sensory perceptions like cooling and bitterness. researchgate.net This highlights the importance of stereoselective synthesis in creating libraries of related compounds for biological screening.

Advanced Analytical and Spectroscopic Characterization in P Menth 1 En 3 Ol Research

Chromatographic and Spectrometric Techniques for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like p-Menth-1-en-3-ol. This technique combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In the analysis of essential oils and plant extracts, GC-MS is routinely used to identify and quantify the various constituents, including different isomers of p-menthenol. For instance, in the volatile oil of Origanum majorana L. herb, both cis-p-Menth-1-en-3-ol and trans-p-Menth-1-en-3-ol (trans-Piperitol) have been identified using this method. researchgate.net Similarly, the analysis of alfalfa tissues has revealed the presence of p-menth-1-en-4-ol as one of the metabolites. nih.gov

The process typically involves injecting a sample into the GC, where it is vaporized and separated into its components as it travels through a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its identification by comparing it to spectral libraries like the NIST library. azom.comresearchgate.netnih.gov The retention time (RT), the time it takes for a compound to pass through the column, is another key identifier. azom.comresearchgate.net

GC-MS is also instrumental in studying the biotransformation of related compounds. For example, the biotransformation of menthol (B31143) by the microalga Chlorella vulgaris was found to yield cis-p-menth-1-en-3-ol, among other products. researchgate.netresearchgate.net The identification of these products was confirmed through GC-MS analysis. researchgate.netresearchgate.net

Below is a table summarizing the GC-MS data for p-Menth-1-en-3-ol and related compounds from various studies.

| Compound | Plant/Source | Retention Time (min) | Key Mass Fragments (m/z) | Reference |

| cis-p-Menth-1-en-3-ol | Origanum majorana L. | Not specified | Not specified | researchgate.net |

| trans-p-Menth-1-en-3-ol | Origanum majorana L. | Not specified | Not specified | researchgate.net |

| p-Menth-1-en-4-ol | Steganotaenia araliacea | Not specified | Not specified | scirp.org |

| p-Menth-1-en-8-ol | Steganotaenia araliacea | Not specified | Not specified | scirp.org |

| p-Menth-1-en-4-ol | Alfalfa (Medicago sativa L.) | Not specified | Not specified | nih.gov |

| cis-p-Menth-1-en-3-ol | Biotransformation of menthol | Not specified | Not specified | researchgate.netresearchgate.net |

| 3-ethoxy-p-menth-1-en-8-ol | Ocimum kilimandscharicum | Not specified | Not specified | nih.govacs.org |

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography with Diode Array Detection (HPLC/DAD) is a powerful technique for the analysis of non-volatile compounds, such as phenolics, that may be present alongside p-Menth-1-en-3-ol in plant extracts. afjbs.comfrontiersin.org This method separates compounds based on their interactions with a stationary phase in a column under high pressure. The diode array detector then measures the absorbance of the eluting compounds across a range of wavelengths, providing a UV-Vis spectrum that aids in identification.

In studies of plants where p-menthenol compounds are found, HPLC/DAD is often used to characterize the phenolic profile of the extracts. For instance, in an analysis of Thymus vulgaris, HPLC-DAD was used to identify and quantify various phenolic compounds, providing a comprehensive chemical profile of the extract. afjbs.com Similarly, research on Mentha subtomentella utilized HPLC/DAD to explore its phenolic content, identifying numerous compounds, with rosmarinic acid being a major component. frontiersin.org

The general procedure involves dissolving the extract in a suitable solvent and injecting it into the HPLC system. A gradient of solvents is typically used to elute the compounds from the column, and their retention times and UV-Vis spectra are compared to those of known standards for identification and quantification. frontiersin.orgacs.org

Fourier-Transform Infrared Spectroscopy (FT-IR) and Ultraviolet-Visible Spectroscopy (UV-Vis) are valuable spectroscopic techniques used to identify functional groups and conjugated systems within molecules, making them useful for analyzing the products of biotransformation. researchgate.netresearchgate.neticm.edu.pl

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to different functional groups. For example, the presence of a hydroxyl (-OH) group will result in a characteristic broad absorption band, while a carbonyl (C=O) group will show a sharp absorption at a different frequency. icm.edu.pl

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. This technique is particularly useful for identifying compounds with conjugated double bonds, as these systems absorb light in the UV-Vis range. icm.edu.pl

In the context of p-Menth-1-en-3-ol research, these techniques have been employed to characterize the products formed during the biotransformation of related monoterpenes. researchgate.netresearchgate.neticm.edu.pl For instance, in the biotransformation of myrcene (B1677589) by Pseudomonas putida, FT-IR and UV-Vis were used alongside GC-MS to identify the resulting products, which included various alcohols and ketones. icm.edu.pl The FT-IR spectra helped to confirm the presence of hydroxyl and carbonyl groups in the biotransformed molecules. icm.edu.pl

Chiral Analysis Methodologies

Many monoterpenes, including p-Menth-1-en-3-ol, exist as stereoisomers (enantiomers and diastereomers), which can have different biological activities and sensory properties. Chiral Gas-Liquid Chromatography (GLC) is a specialized chromatographic technique used to separate these stereoisomers. tandfonline.comresearchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. researchgate.netresearchgate.net

The determination of enantiomeric excess (ee), which is a measure of the purity of an enantiomer in a mixture, is a key application of chiral GLC. This is crucial in asymmetric synthesis, where the goal is to produce a single, desired enantiomer. For example, in the asymmetric synthesis of trans-p-menth-3-ene-1,2,8-triol, chiral GLC analysis was used to determine the enantiomeric excess of the synthesized compounds. tandfonline.comresearchgate.net The separation was achieved on a chiral column, and the ee was calculated from the peak areas of the two enantiomers. tandfonline.com

The selection of the appropriate chiral stationary phase is critical for achieving good separation. Cyclodextrin-based CSPs are commonly used for the enantioseparation of a wide range of volatile compounds. researchgate.net

The table below presents findings from chiral GLC analysis of a related compound.

| Compound | Chiral Stationary Phase | Retention Time (min) (Isomer 1 / Isomer 2) | Enantiomeric Excess (% ee) | Reference |

| (+)-cis-4 (a p-menthane (B155814) derivative) | 10%AcTBDMSBCD + 40%PentylTBDMSBCD | 182.2 (major) / 183.4 (minor) | 54.5 | tandfonline.com |

| (+)-trans-4 (a p-menthane derivative) | 10%AcTBDMSBCD + 40%PentylTBDMSBCD | 190.6 (major) / 190.9 (minor) | 99.5 | tandfonline.com |

Structure Activity Relationship Sar Studies of P Menth 1 En 3 Ol and Its Analogues

SAR for Physiological Cooling Activity

The cooling sensation elicited by p-Menth-1-en-3-ol and its analogues is a key area of interest, particularly for the flavor and fragrance industry. Structure-activity relationship studies have revealed that both the stereochemistry and the nature of substituents on the p-menthane (B155814) framework play a crucial role in modulating the intensity of the cooling effect and associated bitterness.

Influence of Stereochemistry on Cooling Intensity and Bitterness

The spatial arrangement of atoms, or stereochemistry, within the p-Menth-1-en-3-ol molecule is a critical determinant of its cooling properties. Research has consistently shown that specific stereoisomers exhibit a more potent cooling effect with reduced bitterness.

A comprehensive study involving the synthesis and sensory evaluation of 29 different 3-alkyl-p-methan-3-ol derivatives highlighted the importance of the (1R,4S)-configuration. cnr.itresearchgate.netlookchem.comresearchgate.net Compounds possessing this specific stereochemistry were found to have the most intense cooling effect and the lowest bitterness. cnr.itresearchgate.netlookchem.comresearchgate.net This suggests that the trans relationship between the methyl group at C1 and the isopropyl group at C4 enhances the cooling sensation, while a cis relationship increases bitterness. cnr.it

For instance, isomers derived from menthone, which have a trans configuration, are perceived as more refreshing than those derived from isomenthone, which have a cis configuration. cnr.it The latter often exhibit a significant bitter taste. cnr.it This underscores the profound impact of stereoisomerism on the sensory profile of these compounds, where even subtle changes in the three-dimensional structure can lead to dramatic differences in activity. The l-form of these compounds is generally found to have a greater cooling effect than the d-form. google.com

Below is a table summarizing the sensory properties of different p-menthan-3-ol derivatives:

| Compound | Configuration | Cooling Intensity | Bitterness |

| (1R,4S)-3-(hydroxymethyl)-p-menthan-3-ol | (1R,4S) | High | Low |

| Isomers from isomenthone | cis-relationship | Lower | High |

| Isomers from menthone | trans-relationship | Higher | Lower |

Impact of Alkyl Chain Structure on Cooling Sensation

In addition to stereochemistry, the structure of the alkyl chain at the C3 position of the p-menthane ring significantly influences the cooling sensation. Studies on various 3-alkyl-p-menthan-3-ol derivatives have shown a clear relationship between the nature of the alkyl substituent and the resulting cooling and bitterness profiles.

Research indicates that increasing the length of the alkyl chain beyond two carbon atoms does not necessarily enhance the cooling power but can lead to an increase in bitterness. researchgate.netlookchem.com Notably, branched isomers tend to be considerably more bitter than their linear counterparts. researchgate.netlookchem.com The most favorable balance of high cooling power and low bitterness was observed in (1R,4S)-3-(hydroxymethyl)-p-menthan-3-ol diastereoisomers. researchgate.netlookchem.com This suggests that a hydroxyl group on the C3-alkyl substituent is beneficial for the desired sensory properties.

Further modifications, such as the introduction of a double bond in the p-menthane skeleton, as seen in 3-(2'-hydroxyethyl)-p-menth-8(9)-en-3-ol isomers, did not lead to an increase in the cooling effect when compared to their saturated analogs. cnr.it This highlights the intricate nature of the structure-activity relationship, where not all modifications that might be expected to enhance activity prove to be effective.

The following table details the impact of C3-alkyl chain modifications on the sensory properties of p-menthan-3-ol analogues:

| Modification | Impact on Cooling | Impact on Bitterness |

| Increasing alkyl chain length > 2 carbons | No significant change | Increased |

| Branched alkyl chains | - | Significantly increased |

| Hydroxymethyl group at C3 | High cooling power | Low bitterness |

| Introduction of a double bond (p-menth-8(9)-en-3-ol) | No increase | - |

SAR for Biological Activities

Beyond its cooling properties, p-Menth-1-en-3-ol and its analogues exhibit a range of other biological activities, including antimicrobial, antifeedant, and insecticidal effects. Structure-activity relationship studies in these areas are crucial for developing new agents for various applications, from food preservation to pest control.

Structural Features Governing Antimicrobial Efficacy

The antimicrobial properties of monoterpenes like p-Menth-1-en-3-ol are often attributed to their ability to disrupt the cell membranes of microorganisms. nih.govnih.gov The lipophilic nature of these compounds allows them to partition into the lipid bilayer, leading to increased membrane fluidity and permeability. nih.gov

Several structural features have been identified as key determinants of antimicrobial efficacy. The presence of a hydroxyl group is considered important for the antimicrobial activity of monoterpene alcohols. monash.eduresearchgate.net The cyclic structure of the p-menthane skeleton may also contribute to this activity, as some acyclic monoterpene alcohols have shown weaker effects. monash.edu

Key structural features for antimicrobial activity are summarized below:

| Structural Feature | Influence on Antimicrobial Activity |

| Hydroxyl group | Important for activity |

| Cyclic p-menthane skeleton | May enhance activity |

| Position of hydroxyl group | Can modulate potency |

| Lipophilicity | Affects interaction with microbial membranes |

Relationship between Chemical Structure and Antifeedant Effects

p-Menth-1-en-3-ol and its derivatives have also been investigated for their potential as insect antifeedants, which are substances that deter insects from feeding. Structure-activity relationship studies have revealed that specific modifications to the p-menthane skeleton can significantly enhance this activity.

Research on terpenoid lactones with a p-menthane system has shown that the introduction of a lactone moiety and an additional functional group, such as a hydroxyl or ketone group, increases the feeding deterrent activity against insects like the Colorado potato beetle. researchgate.netoup.com This suggests that the presence of these polar functional groups is crucial for the antifeedant effect.

The stereochemistry of the molecule also plays a significant role in its antifeedant properties. The sensitivity of insects to these compounds can depend on the configuration of the chiral centers within the molecule. researchgate.netoup.com This indicates that the specific three-dimensional shape of the molecule is important for its interaction with the insect's chemoreceptors.

The following table highlights structural features influencing antifeedant activity:

| Structural Modification | Impact on Antifeedant Activity |

| Introduction of a lactone moiety | Increased activity |

| Addition of a hydroxyl or ketone group | Increased activity |

| Stereochemistry (chiral center configuration) | Influences insect sensitivity |

Structural Determinants of Insecticidal Potential

In addition to antifeedant effects, some p-Menth-1-en-3-ol analogues exhibit direct insecticidal activity. Structure-activity relationship studies in this area aim to identify the key structural features responsible for this toxicity to insects, which could lead to the development of new, safer insecticides. nih.govmodares.ac.ir

Preliminary studies suggest that for cyclic monoterpenes, the presence of a carbonyl group, particularly when conjugated with a double bond, is important for their insecticidal potential. nih.govmdpi.com This suggests that α,β-unsaturated ketones within the p-menthane framework are a key pharmacophore for insecticidal activity.

The insecticidal activity of these compounds is also influenced by their stereochemistry. mdpi.com For example, in some cases, the R-configuration of a chiral center has been shown to have a greater impact on insecticidal activity than the S-configuration. mdpi.com This highlights the importance of the specific spatial arrangement of the molecule for its interaction with target sites in the insect's nervous system. nih.gov

Key structural determinants for insecticidal potential include:

| Structural Feature | Influence on Insecticidal Activity |

| Carbonyl group with conjugated double bond | Important for potential |

| Stereochemistry (e.g., R-configuration) | Can significantly impact activity |

Computational Chemistry and Molecular Modeling Applications in P Menth 1 En 3 Ol Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as p-Menth-1-en-3-ol, might interact with a biological target, typically a protein or enzyme.

One of the primary applications of molecular docking is the prediction of binding affinities, which quantifies the strength of the interaction between a ligand and its receptor. This is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value typically indicates a stronger and more stable interaction.

For instance, in a study on the monoterpenoid alcohol alpha-terpineol (B3430122), molecular docking was used to evaluate its binding affinity against various matrix metalloproteinases (MMPs), which are enzymes involved in wound healing. The study revealed that alpha-terpineol exhibited strong binding affinities for MMPs 3, 8, and 12, with free binding energies of approximately -9.1, -10.5, and -9.7 kcal/mol, respectively. researchgate.net Similarly, a computational study on other monoterpenes like α-pinene, limonene (B3431351), and carveol (B46549) against the nitric oxide synthase (NOS) receptor showed binding energies of -5.2, -5.75, and -5.5 kcal/mol, respectively. saudijournals.com

Table 1: Illustrative Binding Affinities of Monoterpenoids with Biological Targets

| Monoterpenoid | Biological Target | Predicted Binding Affinity (kcal/mol) |

| Alpha-terpineol | Matrix Metalloproteinase-3 | -9.1 |

| Alpha-terpineol | Matrix Metalloproteinase-8 | -10.5 |

| Alpha-terpineol | Matrix Metalloproteinase-12 | -9.7 |

| α-Pinene | Nitric Oxide Synthase (NOS) | -5.2 |

| Limonene | Nitric Oxide Synthase (NOS) | -5.75 |

| Carveol | Nitric Oxide Synthase (NOS) | -5.5 |

Beyond simply predicting binding strength, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. This includes identifying key amino acid residues in the protein's binding pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the ligand.

Understanding these interactions is crucial for explaining the compound's mechanism of action and for designing more potent and selective analogs. For example, computational studies on terpenoids interacting with various receptors have successfully identified the critical residues and types of interactions governing the binding. nih.gov The analysis of these interactions helps in understanding the structure-activity relationship of the compounds.

In the context of p-Menth-1-en-3-ol, docking studies could reveal how its hydroxyl group and isopropyl moiety orient within a target's active site. This would allow researchers to visualize the precise nature of the interactions, such as which amino acids form hydrogen bonds with the alcohol group or which residues create a hydrophobic pocket around the hydrocarbon backbone. This level of detail is invaluable for rational drug design and for understanding the molecular basis of the compound's biological effects.

Quantum Chemical Calculations for Mechanistic Insights (e.g., Epoxide Ring Opening)

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and the mechanisms of chemical reactions. These methods can be used to calculate molecular geometries, reaction energies, and transition state structures, providing a detailed picture of how a reaction proceeds.

A relevant application for a molecule like p-Menth-1-en-3-ol, which contains a double bond, is the study of its epoxidation and the subsequent ring-opening of the resulting epoxide. The formation and reaction of epoxides are important in both biological systems and synthetic chemistry.

For instance, DFT studies have been used to investigate the epoxide ring-opening reactions of limonene, a structurally related monoterpene. mdpi.comresearchgate.net These studies can elucidate the regioselectivity and stereoselectivity of the reaction under different conditions (e.g., acidic or basic catalysis). The calculations can determine the activation energies for different possible reaction pathways, thereby predicting the most likely product. researchgate.net

By applying quantum chemical calculations to an epoxide derived from p-Menth-1-en-3-ol, researchers could gain mechanistic insights into its reactivity. For example, such calculations could predict whether a nucleophile would preferentially attack at the more or less substituted carbon of the epoxide ring and could explain the stereochemical outcome of the reaction. This information is fundamental for understanding the metabolic pathways of p-Menth-1-en-3-ol in biological systems and for controlling its chemical transformations in a laboratory setting.

Metabolic and Biotransformation Pathways of P Menth 1 En 3 Ol and Precursors

Microbial Biotransformations of Menthol (B31143) and Other Monoterpenes to p-Menth-1-en-3-ol

The conversion of menthol and other monoterpenes into various oxygenated derivatives, including p-Menth-1-en-3-ol, has been demonstrated using a range of microorganisms. Fungi and microalgae, in particular, have been shown to be effective biocatalysts in these transformations.

One notable example is the biotransformation of menthol by the microalga Chlorella vulgaris. In a study, incubation of menthol with C. vulgaris for 120 hours resulted in the production of cis-p-menth-1-en-3-ol and dihydroterpineol (B150745), with yields of 46.0% and 49.2% respectively. researchgate.net Similarly, sporulated surface cultures of Penicillium sp. have been utilized to transform menthol, also yielding cis-p-menth-1-en-3-ol. researchgate.net The efficiency and the profile of the products are highly dependent on the incubation period. For instance, with Penicillium sp., a 120-hour incubation was optimal for producing cis-p-menth-1-en-3-ol. researchgate.net

The biotransformation is not limited to menthol. Other monoterpenes serve as precursors as well. For instance, the transformation of limonene (B3431351) by various microorganisms can lead to a variety of oxygenated p-menthane (B155814) derivatives. While not always leading directly to p-Menth-1-en-3-ol, these pathways demonstrate the capability of microbes to hydroxylate the p-menthane skeleton. For example, Aspergillus cellulosae M-77 converts (R)-(+)-limonene into products like (+)-isopiperitenone and (+)-perillyl alcohol through allylic hydroxylation. nih.gov

The table below summarizes findings from studies on the microbial transformation of menthol.

| Microorganism | Substrate | Major Products | Incubation Time (hours) | Yield (%) | Reference |

| Chlorella vulgaris | Menthol | cis-p-menth-1-en-3-ol, Dihydroterpineol | 120 | 46.0, 49.2 | researchgate.net |

| Penicillium sp. | Menthol | cis-p-menth-1-en-3-ol, Dihydroterpineol | 120 | 46.0, 49.2 | researchgate.net |

| Chlorella vulgaris | Menthol | Isomenthol | 92 | 92.3 | researchgate.net |

| Mucor ramannianus | (-)-Menthol | trans-p-menthan-8-ol, trans-menth-2-en-1-ol, Isomenthol | Not Specified | Not Specified | icm.edu.plscispace.com |

Enzymatic Mechanisms of Biotransformation, Including Hydroxylation and Oxidation Pathways

The microbial conversion of monoterpenes into compounds like p-Menth-1-en-3-ol is facilitated by specific enzymatic reactions. The primary mechanisms involved are hydroxylation and oxidation, which introduce functional groups into the non-polar monoterpene skeleton, increasing their reactivity and water solubility. nih.gov

Hydroxylation is a key initial step in the metabolism of many monoterpenes. This reaction involves the insertion of a hydroxyl (-OH) group into the hydrocarbon structure. In aerobic microorganisms, this is often the first step to functionalize the molecule for further degradation or transformation. nih.gov The position of hydroxylation is determined by the specific enzymes of the microorganism and the structure of the substrate molecule. researchgate.net For example, the formation of p-Menth-1-en-3-ol from a precursor like p-menth-1-ene would involve hydroxylation at the C3 position.

Oxidation pathways further modify the molecule. Primary alcohols formed through hydroxylation can be oxidized to aldehydes and then to carboxylic acids. For example, the biotransformation of (R)-(+)-limonene by Pseudomonas putida involves a three-stage oxidation process from an alcohol to an aldehyde and finally to perillic acid. nih.gov These oxidative steps are catalyzed by dehydrogenases. This demonstrates the general capability of microbial systems to perform sequential oxidation reactions on the p-menthane framework.

The enzymatic machinery responsible for the biotransformation of terpenes is diverse. Key enzyme families include cytochrome P450 monooxygenases and epoxide hydrolases.

Cytochrome P450 Monooxygenases (CYPs) are a superfamily of enzymes that catalyze the oxidation of a wide variety of compounds. In terpene metabolism, they are crucial for introducing oxygen atoms into the hydrocarbon structure, typically through hydroxylation reactions. researchgate.net These enzymes are often the first step in the aerobic degradation pathways of monoterpenes. nih.gov For instance, the hydroxylation of limonene to produce perillyl alcohol is catalyzed by a monooxygenase. nih.gov An engineered CYP102A1 enzyme has demonstrated the ability to hydroxylate α-terpineol at a specific position to produce p-menth-1-ene-3,8-diol, showcasing the regioselective hydroxylation capabilities of these enzymes. researchgate.net

Epoxide Hydrolases are involved in the metabolism of terpenes that contain epoxide rings or can be converted to epoxides. These enzymes catalyze the addition of water to an epoxide, resulting in the formation of a diol. For example, the conversion of limonene-1,2-epoxide (B132270) to limonene-1,2-diol is a reaction mediated by an epoxide hydrolase. While not directly forming p-Menth-1-en-3-ol, this demonstrates another important enzymatic route for oxygenating the p-menthane ring system.

Future Perspectives and Research Directions for P Menth 1 En 3 Ol

Sustainable Production and Green Chemistry Approaches for p-Menth-1-en-3-ol Synthesis

The chemical industry's shift towards sustainability has spurred research into green production routes for valuable compounds like p-Menth-1-en-3-ol. plusplustutors.comresearchgate.net This involves minimizing waste, avoiding hazardous solvents, and utilizing renewable resources and catalysts. dergipark.org.triupac.org Biocatalysis, in particular, has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing terpenes and their derivatives. numberanalytics.comresearchgate.net

Enzymatic processes offer high specificity, operate under mild conditions (room temperature and aqueous solutions), and can be enhanced through techniques like immobilization. plusplustutors.com Key to the biosynthesis of monoterpenoids are enzymes called terpene synthases, which catalyze the complex cyclization of acyclic precursors like geranyl pyrophosphate (GPP). numberanalytics.comrsc.org Research is focused on engineering these terpene synthases to control reaction cascades and produce specific, high-value terpenes. rsc.org

One prominent green chemistry strategy is the use of lipase-mediated reactions. Studies have demonstrated the successful kinetic resolution of various p-menthan-3-ol isomers, including piperitol (B1152629), through lipase-catalyzed acetylation. researchgate.net This enzymatic approach allows for the preparation of enantioenriched forms of these alcohols, which are valuable for stereoselective synthesis. researchgate.netcnr.it The choice of lipase (B570770), such as those from Candida species or Pseudomonas, significantly impacts the enantioselectivity of the resolution process. researchgate.net

Future research will likely focus on discovering and engineering novel enzymes, such as terpene synthases and phosphatases, for the direct and highly selective biocatalytic production of p-Menth-1-en-3-ol from simple, renewable feedstocks. google.comchemrxiv.org The development of solvent-free reaction systems and biphasic flow systems for continuous biocatalysis represents another promising frontier for efficient and environmentally benign synthesis. dergipark.org.trrsc.org

Table 1: Green Chemistry Approaches in Terpenoid Synthesis

| Approach | Principle | Relevance to p-Menth-1-en-3-ol Synthesis | Key Advantages |

| Biocatalysis | Use of enzymes (e.g., lipases, terpene synthases) as catalysts. plusplustutors.comnumberanalytics.com | Enzymatic resolution of this compound isomers; direct synthesis from terpene precursors. researchgate.net | High specificity, mild reaction conditions, reduced waste. plusplustutors.com |

| Engineered Enzymes | Modification of enzymes like terpene synthases to control product outcomes. rsc.org | Potential for "designer" enzymes to produce specific p-Menth-1-en-3-ol stereoisomers. rsc.org | Enhanced yield, novel product formation, improved catalytic efficiency. |

| Solvent-Free Reactions | Conducting chemical reactions without organic solvents. plusplustutors.comdergipark.org.tr | Reduces pollution and environmental impact associated with traditional synthesis. dergipark.org.tr | Higher substrate concentration, reduced environmental factor (E-factor). plusplustutors.com |

| Renewable Feedstocks | Utilization of biological starting materials. | Biosynthesis from universal terpene precursors like isopentenyl pyrophosphate (IPP). rsc.org | Reduces reliance on petrochemicals, enhances sustainability. researchgate.net |

Novel Therapeutic Applications and Medicinal Chemistry Advancements for p-Menth-1-en-3-ol Derivatives

While p-Menth-1-en-3-ol itself is primarily known as a flavor and fragrance component, its structural framework serves as a valuable scaffold in medicinal chemistry for the development of novel bioactive compounds. naturalproducts.net The modification of natural products, especially terpenes, is a promising strategy for synthesizing new therapeutic agents. frontiersin.org

Research into the derivatives of structurally similar monoterpenoids provides a strong rationale for exploring the potential of p-Menth-1-en-3-ol analogs. For instance, hydroxylated derivatives of terpinen-4-ol, a positional isomer of this compound, have been identified as potential anticancer drug candidates. koreascience.kr This suggests that creating derivatives of p-Menth-1-en-3-ol could yield compounds with significant therapeutic effects.

A notable advancement is the design and synthesis of p-menth-3-en-1-amine thiourea (B124793) derivatives. researchgate.net These compounds, derived from a close structural analog, have demonstrated excellent pre-emergence herbicidal activity against ryegrass, with some derivatives showing significantly higher efficacy than the commercial herbicide glyphosate. researchgate.net This highlights the potential of using the p-menthane (B155814) skeleton to develop new agrochemicals.

Future research in this area will focus on several key directions:

Synthesis of Novel Analogs: Creating libraries of p-Menth-1-en-3-ol derivatives by modifying the hydroxyl group and the cyclohexene (B86901) ring to explore a wider range of biological activities. rsc.org

Drug Repurposing: Investigating existing p-Menth-1-en-3-ol derivatives for new therapeutic uses based on an understanding of their biological targets. rsc.org

Structure-Activity Relationship (SAR) Studies: Systematically studying how changes in the chemical structure of derivatives affect their biological function to design more potent and selective agents.

The abundance and low cost of monoterpenes position them as attractive starting materials for developing novel drugs and other bioactive agents. researchgate.netnih.gov

Advanced Mechanistic Elucidation of p-Menth-1-en-3-ol's Biological Actions

Understanding the precise molecular mechanisms by which p-Menth-1-en-3-ol and its derivatives exert their biological effects is crucial for their targeted development. While comprehensive data on p-Menth-1-en-3-ol is still emerging, research on related p-menthane monoterpenoids provides valuable insights.

Biochemical pathway analysis suggests that p-Menth-1-en-3-ol is involved in lipid metabolism and cell signaling processes. foodb.cafoodb.cahmdb.ca Its presence in cell membranes indicates a potential role as a membrane stabilizer. foodb.cahmdb.ca The biotransformation of related compounds like menthol (B31143) can lead to the formation of cis-p-menth-1-en-3-ol, indicating its involvement in metabolic pathways within various organisms. researchgate.net

A key area of investigation is the interaction of these compounds with cellular receptors and enzymes. For example, piperitone (B146419) (p-menth-1-en-3-one), the oxidized ketone form of this compound, is thought to act as a repellent by competitively inhibiting the binding of attractant molecules to olfactory receptors in insects. mdpi.com This suggests that p-Menth-1-en-3-ol might also interact with specific receptor proteins, a mechanism that could be exploited for various applications.

Future research will likely employ advanced techniques to unravel these mechanisms:

Proteomics and Metabolomics: To identify the specific proteins that bind to p-Menth-1-en-3-ol and to map the metabolic changes it induces within a cell.

Computational Modeling: Molecular dynamics simulations can predict how p-Menth-1-en-3-ol and its derivatives bind to target proteins, guiding the design of more effective compounds. rsc.org

Cellular Assays: To investigate the compound's effects on specific signaling pathways, such as those involved in inflammation or cell proliferation, which are relevant to many diseases. researchgate.net

Elucidating these molecular pathways will be essential for validating the therapeutic potential of p-Menth-1-en-3-ol derivatives and advancing them toward clinical or commercial use.

Development of Advanced Analytical Techniques for Comprehensive p-Menth-1-en-3-ol Profiling

Accurate and comprehensive analysis of p-Menth-1-en-3-ol in complex matrices like essential oils and biological samples is fundamental for quality control, metabolic studies, and phytochemical profiling. frontiersin.orgcreative-proteomics.com The primary technique for analyzing volatile monoterpenoids is Gas Chromatography-Mass Spectrometry (GC-MS). frontiersin.orgcreative-proteomics.com

Recent advancements have focused on optimizing sample preparation and improving chromatographic separation.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME) has become a preferred method for extracting volatile compounds from various samples prior to GC-MS analysis. mdpi.comanu.edu.au The optimization of SPME parameters, such as fiber coating (e.g., DVB/CAR/PDMS), extraction time, and temperature, is critical for achieving comprehensive and reproducible volatile profiles. mdpi.com

Chromatography: The use of chiral GC columns is essential for separating the different stereoisomers of p-Menth-1-en-3-ol, which can have distinct biological activities and sensory properties. cnr.ittandfonline.com For highly complex samples, comprehensive two-dimensional gas chromatography (GC×GC) coupled with Time-of-Flight Mass Spectrometry (TOFMS) offers superior separation power, allowing for the simultaneous analysis of hundreds of volatile compounds. anu.edu.au

Future research is directed towards developing even more sensitive and high-throughput analytical methods. This includes the integration of multivariate statistical analyses, such as Principal Component Analysis (PCA), to process the large datasets generated by these techniques and to identify specific biomarkers or patterns in the volatile profiles. mdpi.com Such advanced analytical workflows will be indispensable for exploring the subtle variations in p-Menth-1-en-3-ol content across different plant species, environmental conditions, and biological processes. mdpi.com

Table 2: Advanced Analytical Techniques for p-Menth-1-en-3-ol Profiling

| Technique | Description | Application for p-Menth-1-en-3-ol | Key Advantages |

| HS-SPME-GC-MS | Headspace Solid-Phase Microextraction followed by Gas Chromatography-Mass Spectrometry. mdpi.com | Gold standard for identifying and quantifying volatile compounds like p-Menth-1-en-3-ol in essential oils and other matrices. frontiersin.orgcreative-proteomics.com | High sensitivity, requires small sample volume, solvent-free extraction. |

| Chiral GC | Gas chromatography using a chiral stationary phase column. | Separation and quantification of the individual enantiomers of p-Menth-1-en-3-ol. cnr.ittandfonline.com | Allows for stereospecific analysis, crucial for bioactivity and sensory studies. |

| GC×GC-TOFMS | Comprehensive two-dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry. anu.edu.au | Analysis of p-Menth-1-en-3-ol within highly complex volatile profiles, such as in wine or plant extracts. anu.edu.au | Greatly enhanced peak capacity and separation power. |

| NMR Spectroscopy | Nuclear Magnetic Resonance spectroscopy. | Used for the structural elucidation of p-Menth-1-en-3-ol and its newly isolated derivatives. researchgate.netnih.gov | Provides definitive structural information, including stereochemistry. |

Q & A

Q. What are the established methods for synthesizing p-Menth-1-en-3-ol in laboratory settings?

Methodological Answer: Synthesis typically involves terpene oxidation or isomerization. For example, α-terpinene can be oxidized using catalysts like MnO₂ under controlled humidity. Purity assessment requires GC-MS or NMR, with retention indices and spectral libraries for validation. Researchers should optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like menthofuran .

Q. Which analytical techniques are most reliable for characterizing p-Menth-1-en-3-ol stereoisomers?

Methodological Answer: Chiral chromatography (e.g., HPLC with cyclodextrin columns) paired with polarimetry or circular dichroism (CD) is critical. Computational modeling (DFT calculations) can predict optical activity, while X-ray crystallography resolves absolute configurations. Cross-validate results with isotopic labeling to confirm structural stability .

Q. How can researchers design a reproducible protocol for quantifying p-Menth-1-en-3-ol in complex matrices?

Methodological Answer: Use internal standards (e.g., deuterated analogs) in tandem with HS-SPME-GC-MS. Calibration curves must account for matrix effects (e.g., pH, lipid content). Validate via spike-and-recovery experiments and inter-laboratory comparisons to ensure robustness .

Advanced Research Questions

Q. What experimental frameworks are suitable for studying the mechanistic role of p-Menth-1-en-3-ol in enantioselective catalysis?

Methodological Answer: Apply the PICOT framework to structure the inquiry:

- P (Population): Catalytic systems (e.g., asymmetric hydrogenation).

- I (Intervention): p-Menth-1-en-3-ol as a chiral ligand.

- C (Comparison): Alternative ligands (e.g., BINOL derivatives).

- O (Outcome): Enantiomeric excess (ee%) and turnover frequency (TOF).

- T (Time): Reaction kinetics over 24–72 hours. Use DOE (Design of Experiments) to test variables like solvent polarity and ligand loading .

Q. How should researchers resolve contradictions in reported bioactivity data for p-Menth-1-en-3-ol?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., solvent choice, cell line variability). Replicate studies under standardized conditions (e.g., ISO 10993 for cytotoxicity assays). Employ sensitivity analysis to quantify the impact of impurities (e.g., <1% menthofuran) on bioactivity .

Q. What computational strategies validate the interaction of p-Menth-1-en-3-ol with biological targets (e.g., olfactory receptors)?

Methodological Answer: Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to assess binding affinities and conformational dynamics. Cross-reference with mutagenesis data to identify critical residues. Validate predictions using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How can mixed-methods approaches enhance understanding of p-Menth-1-en-3-ol’s environmental fate?

Methodological Answer: Pair quantitative LC-MS/MS monitoring of degradation products with qualitative stakeholder interviews (e.g., agricultural users). Use PEO framework :

- P (Population): Soil/water ecosystems.

- E (Exposure): Concentration gradients (ppm).

- O (Outcome): Half-life and metabolite toxicity. Triangulate data via GIS mapping and microbial diversity assays .

Data Contradiction and Reproducibility

Q. What statistical tools address variability in p-Menth-1-en-3-ol’s reported physicochemical properties?

Methodological Answer: Apply multivariate regression to isolate factors (e.g., temperature, measurement technique). Use Bland-Altman plots to compare inter-lab variability. Publish raw datasets with FAIR principles (Findable, Accessible, Interoperable, Reusable) to enable meta-analyses .

Q. Why do discrepancies arise in p-Menth-1-en-3-ol’s NMR spectra across studies?

Methodological Answer: Differences in solvent (CDCl₃ vs. DMSO-d₆), concentration, or field strength (e.g., 400 vs. 600 MHz) alter chemical shifts. Standardize acquisition parameters and reference to TMS. Share raw FID files in repositories like NMRShiftDB for peer validation .

Ethical and Methodological Best Practices

Q. How should researchers address ethical concerns in human olfaction studies involving p-Menth-1-en-3-ol?

Methodological Answer: Follow IRB protocols for informed consent and sensory exposure limits (e.g., <10 ppm). Use double-blind designs to eliminate bias. Disclose conflicts of interest (e.g., industry funding) and archive data for 10+ years per institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。